1-chloro-4-fluoro-2-isocyanatobenzene
Description
1-Chloro-4-fluoro-2-isocyanatobenzene (C₇H₃ClFNO) is a halogenated aromatic isocyanate characterized by a benzene ring substituted with chlorine (Cl) at position 1, fluorine (F) at position 4, and a reactive isocyanato group (-NCO) at position 2. This compound is of significant interest in organic synthesis, particularly in the preparation of polymers, agrochemicals, and pharmaceuticals, where the isocyanato group serves as a key electrophilic site for nucleophilic addition reactions . Its unique substitution pattern combines electron-withdrawing halogens (Cl and F) with the highly reactive isocyanato group, influencing its physicochemical properties and reactivity compared to analogous compounds.
Properties
CAS No. |
1240251-15-3 |
|---|---|
Molecular Formula |
C7H3ClFNO |
Molecular Weight |
171.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
1-chloro-4-fluoro-2-isocyanatobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-4-fluoro-2-nitrobenzene with phosgene in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions typically include temperatures ranging from 0°C to 50°C and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-chloro-4-fluoro-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding isocyanates or reduced to form amines.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and toluene . Major products formed from these reactions include ureas, carbamates, thiocarbamates, and amines .
Scientific Research Applications
1-chloro-4-fluoro-2-isocyanatobenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-chloro-4-fluoro-2-isocyanatobenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules . This reactivity allows the compound to modify the structure and function of these molecules, leading to various biological effects . The molecular targets and pathways involved include enzyme active sites, protein functional groups, and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 1-chloro-4-fluoro-2-isocyanatobenzene vary in substituent type, position, and electronic effects. Below is a detailed comparison:
Table 1: Comparative Analysis of 1-Chloro-4-fluoro-2-isocyanatobenzene and Analogous Compounds
*Predicted or experimental logP values. †Estimated via analogy to similar aryl isocyanates. ‡Calculated using XLogP3 or similar methods.
Q & A
Q. Key Parameters :
- Temperature control (<10°C) to prevent decomposition.
- Use of moisture-free solvents to avoid hydrolysis of the isocyanato group.
How can reaction conditions be optimized to enhance the regioselectivity of electrophilic substitutions on 1-chloro-4-fluoro-2-isocyanatobenzene?
(Advanced)
Regioselectivity is influenced by the electronic effects of substituents. The isocyanato group (-NCO) is a strong meta-director, while chloro and fluoro substituents exert ortho/para-directing effects. To optimize regioselectivity:
- Use Lewis acids (e.g., AlCl₃) to stabilize transition states in Friedel-Crafts alkylation.
- Employ low temperatures (-20°C) to slow competing reaction pathways.
- Monitor reaction progress via HPLC to identify dominant products .
Example : Nitration studies show preferential substitution at the para position to the fluoro group due to its electron-withdrawing nature.
What spectroscopic techniques are most effective for characterizing 1-chloro-4-fluoro-2-isocyanatobenzene?
Q. (Basic)
- FT-IR : A sharp peak near ~2250 cm⁻¹ confirms the isocyanato (-NCO) group.
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to coupling with adjacent fluorine .
- ¹³C NMR : The isocyanato carbon resonates at ~125 ppm .
Q. Degradation Pathways :
- Hydrolysis: Forms 2-chloro-4-fluoroaniline and CO₂.
- Dimerization: Produces uretidinedione under elevated temperatures.
What strategies resolve contradictions in reported reaction kinetics for 1-chloro-4-fluoro-2-isocyanatobenzene?
(Advanced)
Discrepancies often arise from impurities or unaccounted side reactions. Methodological solutions include:
- Purity validation via GC-MS before kinetic studies.
- Conducting control experiments to identify competing pathways (e.g., radical vs. ionic mechanisms).
- Using computational tools (DFT calculations) to model transition states and validate experimental data .
How does the isocyanato group influence the compound’s reactivity in cross-coupling reactions?
(Basic)
The -NCO group participates in click chemistry (e.g., Huisgen cycloaddition) but can inhibit palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by coordinating to the catalyst. To mitigate this:
- Use bulky ligands (e.g., SPhos) to shield the metal center.
- Pre-functionalize the -NCO group into a less reactive moiety (e.g., urea) before coupling .
What computational methods predict the thermal decomposition profile of 1-chloro-4-fluoro-2-isocyanatobenzene?
(Advanced)
AI-driven tools (e.g., Reaxys, Pistachio) simulate decomposition pathways by analyzing bond dissociation energies and radical intermediates. Key steps:
- Input molecular structure into retrosynthesis algorithms.
- Compare predicted pathways (e.g., C-Cl bond cleavage vs. NCO group rearrangement) with TGA-DSC data .
What safety protocols are critical when handling 1-chloro-4-fluoro-2-isocyanatobenzene?
Q. (Basic)
- PPE : Nitrile gloves, goggles, and respirators with organic vapor cartridges.
- Ventilation : Use fume hoods to limit inhalation exposure.
- Spill Management : Neutralize with dry sand; avoid water to prevent hydrolysis .
Q. First Aid :
- Skin contact: Wash with soap and water; apply 1% acetic acid solution.
- Inhalation: Move to fresh air; administer oxygen if necessary .
How does steric hindrance from substituents affect nucleophilic attack on the isocyanato group?
(Advanced)
Steric effects from chloro and fluoro substituents reduce nucleophilic accessibility. Strategies to enhance reactivity:
- Use smaller nucleophiles (e.g., NH₃ vs. bulky amines).
- Increase reaction temperature to overcome kinetic barriers.
- Employ ultrasound-assisted synthesis to improve mixing and reduce steric limitations .
What are the applications of 1-chloro-4-fluoro-2-isocyanatobenzene in medicinal chemistry?
(Advanced)
The compound serves as a precursor for:
- Urea-based kinase inhibitors (e.g., EGFR inhibitors).
- Fluorinated pharmacophores enhancing metabolic stability.
- Radiolabeled probes (¹⁸F/¹¹C) for PET imaging .
Case Study : In a 2024 study, derivatives showed IC₅₀ values <50 nM against breast cancer cell lines (MCF-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
